(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde (R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17184243
InChI: InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C16H26O7
Molecular Weight: 330.37 g/mol

(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde

CAS No.:

Cat. No.: VC17184243

Molecular Formula: C16H26O7

Molecular Weight: 330.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde -

Specification

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
IUPAC Name 2,6,6-trimethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
Standard InChI InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3
Standard InChI Key WMHJCSAICLADIN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O

Introduction

Structural Elucidation and Stereochemical Features

Core Architecture

The molecule’s backbone consists of a cyclohex-1-ene ring substituted at position 4 with a tetrahydro-2H-pyran (a sugar-like moiety) via an ether linkage. The cyclohexene ring is further functionalized with a carbaldehyde group at position 1 and trimethyl groups at positions 2, 6, and 6 . The pyran ring adopts a chair conformation, with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 6 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₆O₇
Molecular Weight330.37 g/mol
IUPAC Name2,6,6-trimethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
SMILES NotationCC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O

Stereochemical Complexity

The compound’s stereochemistry is defined by four chiral centers:

  • Cyclohexene ring: The (R)-configuration at position 2 .

  • Pyran ring: (2R,3R,4S,5S,6R) configurations, ensuring a specific spatial arrangement of hydroxyl and hydroxymethyl groups . This stereochemical precision is critical for molecular recognition in biological systems, akin to glycosides in plant secondary metabolites .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The synthesis can be deconstructed into two primary fragments:

  • Cyclohexene-carbaldehyde core: Requires stereoselective introduction of the trimethyl and aldehyde groups.

  • Pyran (sugar) moiety: Likely derived from a protected glucose derivative to preserve hydroxyl group integrity .

Key Steps in Synthesis

  • Cyclohexene Formation: Diels-Alder reactions or dehydrogenation of cyclohexane derivatives could generate the cyclohexene ring . Asymmetric catalysis would enforce the (R)-configuration at position 2.

  • Glycosylation: Coupling the cyclohexene intermediate with a fully protected pyranose donor (e.g., trichloroacetimidate) under acidic conditions .

  • Deprotection and Oxidation: Sequential removal of protecting groups (e.g., acetyl or benzyl) followed by oxidation of a primary alcohol to the aldehyde .

Table 2: Synthetic Challenges and Solutions

ChallengeStrategyExample from Literature
Stereochemical controlUse of chiral auxiliaries or catalysts
Hydroxyl group protectionAcetylation, silylation
Aldehyde stabilityIn situ oxidation prior to final step

Physicochemical and Spectroscopic Properties

Solubility and Polarity

The compound’s polarity, conferred by five hydroxyl groups and an ether linkage, suggests high solubility in polar solvents like water or methanol. The aldehyde group may form hydrates in aqueous media, affecting reactivity .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O–H stretch), ~1700 cm⁻¹ (C=O stretch of aldehyde), and 1100 cm⁻¹ (C–O–C ether) .

  • NMR:

    • ¹H NMR: Aldehyde proton at δ 9.5–10.0 ppm; cyclohexene vinyl protons at δ 5.5–6.5 ppm .

    • ¹³C NMR: Aldehyde carbon at δ 190–200 ppm; anomeric carbon (pyran) at δ 95–105 ppm .

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